2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O2S/c1-12(2)10-24-16(14-4-6-15(20)7-5-14)9-21-19(24)27-11-18(25)22-17-8-13(3)26-23-17/h4-9,12H,10-11H2,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBGODPDOWYYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC(C)C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the imidazole and isoxazole moieties, suggest diverse mechanisms of action that may interact with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 451.4 g/mol. The presence of a bromophenyl group and an isobutyl substituent on the imidazole ring enhances its lipophilicity, potentially influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉BrN₄OS |
| Molecular Weight | 451.4 g/mol |
| CAS Number | 1207035-34-4 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may inhibit certain enzymes or receptors, leading to altered cellular functions. This section summarizes key findings regarding its mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and providing therapeutic effects in neurodegenerative diseases such as Alzheimer's .
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit promising antimicrobial properties. The thioether linkage in this compound may enhance its interaction with microbial membranes, leading to cell lysis .
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide:
- Anticancer Activity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
- Antimicrobial Efficacy : The compound was tested against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. Results showed significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
Case Studies
Case Study 1 : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
Case Study 2 : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 32 µg/mL and 64 µg/mL, respectively, suggesting effectiveness comparable to some conventional antibiotics.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Derivatives of 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have shown cytotoxic effects against various cancer cell lines, including:
- Human Lung Adenocarcinoma Cells
- Breast Cancer Cells
In vitro studies have demonstrated that these derivatives can induce apoptosis in cancer cells, possibly through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. The growth inhibition concentration (GI50) values for these compounds range from 25.1 to 93.3 μM , indicating a broad spectrum of antitumor activity .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
Emerging research highlights the compound's potential as an antibacterial agent. It has demonstrated inhibitory activity against bacterial strains, particularly those resistant to conventional antibiotics. For instance, derivatives have shown strong inhibition against:
- Clostridioides difficile
The reported IC50 values for related compounds range from 0.10 to 0.24 μM , indicating potent antibacterial effects .
Synthesis and Derivatives
The synthesis of 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves several methods aimed at optimizing yield and biological activity. The structural modifications can lead to derivatives with enhanced efficacy or selectivity against specific biological targets.
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various derivatives of imidazole-thioacetamide compounds. The findings indicated that certain modifications significantly increased cytotoxicity against specific cancer cell lines, supporting the hypothesis that structural diversity can enhance therapeutic potential .
Research on Antimicrobial Activity
Another study evaluated the antibacterial properties of imidazole-thio compounds against Mycobacterium tuberculosis. The results showed promising activity, leading researchers to suggest further exploration into their use as potential therapeutic agents for tuberculosis .
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Terminal Groups: The target’s 5-methylisoxazole differs from the thiazole in Compounds 9c () and 9 ().
- Substituent Effects : The 4-bromophenyl group in the target and Compound 9c () may enhance hydrophobic interactions, whereas 4-fluorophenyl (Compound 9, ) could improve metabolic stability .
- Linker Flexibility : The target’s thioether linker contrasts with the triazole in compounds. Thioethers offer rigidity, which may optimize binding pocket occupancy .
Reaction Efficiency:
Q & A
Q. What are the critical synthetic steps and optimal conditions for preparing this compound with high purity?
- Methodological Answer: The synthesis involves three steps:
Imidazole core formation: React 4-bromobenzaldehyde with isobutylamine under reflux in ethanol (12 h, 80°C) to form the imidazole ring.
Thioether linkage: Introduce the thiol group using potassium carbonate (1.5 eq) in DMF at 60°C for 12 hours. Optimize molar ratios (thiol:imidazole = 1:1.2) to minimize disulfide by-products.
Acylation: React with 5-methylisoxazol-3-amine in dichloromethane under nitrogen. Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods confirm the structure and purity?
- Methodological Answer:
- FT-IR: Confirm thioether (C-S-C stretch at ~650 cm⁻¹) and amide (N-H stretch ~3300 cm⁻¹).
- ¹H NMR: Key signals include imidazole protons (δ 7.5-8.0 ppm), isobutyl CH2 (δ 1.8-2.1 ppm), and isoxazole CH3 (δ 2.4 ppm).
- LCMS (ESI+): Molecular ion [M+H]+ at m/z 487.2.
- HPLC: Use a C18 column with acetonitrile/water (70:30) gradient; retention time ~8.2 min .
Q. What preliminary biological assays evaluate its antimicrobial or anticancer potential?
- Methodological Answer:
- Antimicrobial: Broth microdilution (CLSI guidelines) against S. aureus and E. coli; report MIC values after 18–24 h incubation.
- Anticancer: MTT assay on HCT-116 and MCF-7 cells (72 h exposure, 10–100 µM range). Include cisplatin as a positive control and calculate EC50 via nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify pharmacophoric elements for α-glucosidase inhibition?
- Methodological Answer:
- Synthesize analogs with substituent variations (e.g., 4-Cl instead of 4-Br on phenyl, branched vs. linear alkyl groups).
- Test α-glucosidase inhibition using PNPG assay (pH 6.8, 37°C).
- Perform QSAR analysis (Hammett σ values) and molecular docking (PDB 2ZE0) to identify critical interactions (e.g., H-bonds with Asp349) .
Q. How to resolve contradictions between in vitro enzyme inhibition and cellular efficacy?
- Methodological Answer:
- Assess compound stability in cell media (LCMS over 24 h).
- Measure membrane permeability via PAMPA (log Pe > −6 indicates good absorption).
- Validate target engagement using siRNA knockdown of the enzyme in cellular assays .
Q. What crystallization strategies yield X-ray quality crystals for absolute configuration determination?
- Methodological Answer:
- Screen 96 solvent conditions (e.g., PEG/MMP buffers via vapor diffusion).
- Use microseeding in 0.2 M ammonium sulfate at 4°C.
- Collect data with synchrotron radiation (λ=0.9Å, 100K). Refine with SHELXL (R-factor < 0.05) .
Q. How can DFT and molecular dynamics predict metabolic stability and reactive metabolites?
- Methodological Answer:
- DFT (B3LYP/6-31G):* Identify oxidation-prone sites (e.g., sulfur atom).
- MD simulations (AMBER): Simulate CYP3A4 binding in a lipid bilayer.
- Validate with in vitro microsomal assays (t1/2 measurement) and HRMS detection of glutathione adducts .
Q. How to characterize synthesis by-products from the acylation step?
- Methodological Answer:
- UPLC-QTOF-MS: Use a HILIC column (2.1×100 mm, 1.7 µm) with mass defect filtering (±50 mDa).
- Quantify impurities via charged aerosol detection. Synthesize suspected by-products (e.g., di-acylated species) for NMR comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
